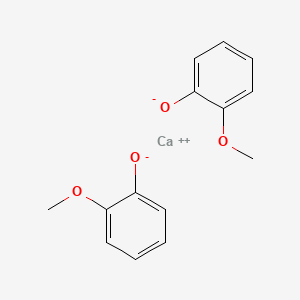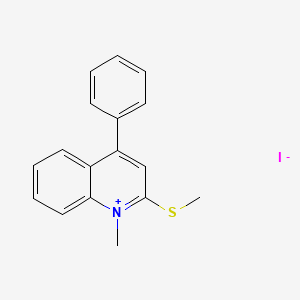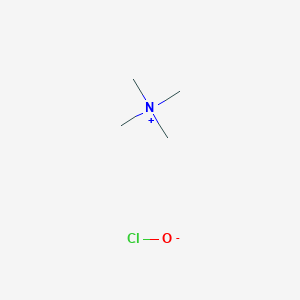
tetramethylazanium;hypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylazanium;hypochlorite, also known as tetramethylammonium hypochlorite, is a chemical compound that consists of a tetramethylammonium cation and a hypochlorite anion. This compound is known for its oxidative properties and is used in various chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Tetramethylammonium hypochlorite can be synthesized from tetramethylammonium hydroxide. The preparation involves the injection of chlorine gas into a solution of tetramethylammonium hydroxide, resulting in the formation of tetramethylammonium hypochlorite . This method is straightforward and does not require additional phase-transfer reagents, making it efficient for laboratory-scale synthesis.
Analyse Chemischer Reaktionen
Tetramethylammonium hypochlorite is primarily known for its oxidative properties. It undergoes oxidative C–C bond cleavage reactions, particularly with tert-cycloalkanols. In these reactions, tetramethylammonium hypochlorite, in combination with acetic acid, promotes the cleavage of C–C bonds in a two-phase system . This reaction is metal-free and occurs under mild conditions, producing ω-chloroalkyl aryl ketones as the major products .
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium hypochlorite has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of chloro-substituted ketones, which are versatile building blocks in drug development.
Chemical Reactions: Its ability to promote oxidative C–C bond cleavage makes it valuable in various organic transformations.
Material Science: It is used in the preparation of specific materials that require precise oxidative conditions.
Wirkmechanismus
The mechanism of action of tetramethylammonium hypochlorite involves its oxidative properties. The hypochlorite anion acts as an oxidizing agent, facilitating the cleavage of C–C bonds in organic molecules. This process involves the formation of alkoxy radicals, which are highly reactive species that promote the cleavage of C–C bonds through β-scission reactions .
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium hypochlorite can be compared with other quaternary ammonium hypochlorites, such as tetramethylammonium chloride and tetramethylammonium hydroxide. While all these compounds contain the tetramethylammonium cation, their anions differ, leading to variations in their chemical properties and applications . Tetramethylammonium hypochlorite is unique due to its strong oxidative properties, which are not as pronounced in the chloride and hydroxide counterparts .
Similar Compounds
- Tetramethylammonium chloride
- Tetramethylammonium hydroxide
- Tetraethylammonium hypochlorite
These compounds share the tetramethylammonium cation but differ in their anions, leading to distinct chemical behaviors and applications .
Eigenschaften
CAS-Nummer |
736179-59-2 |
|---|---|
Molekularformel |
C4H12ClNO |
Molekulargewicht |
125.60 g/mol |
IUPAC-Name |
tetramethylazanium;hypochlorite |
InChI |
InChI=1S/C4H12N.ClO/c1-5(2,3)4;1-2/h1-4H3;/q+1;-1 |
InChI-Schlüssel |
GVXNBUDRLXVUCE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C.[O-]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


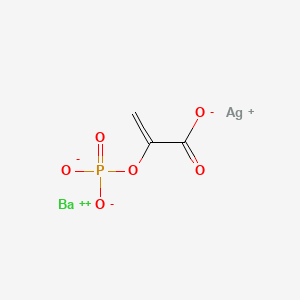
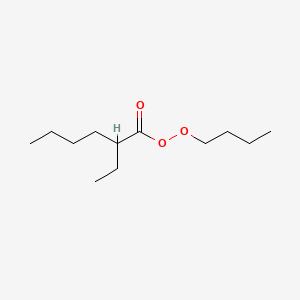
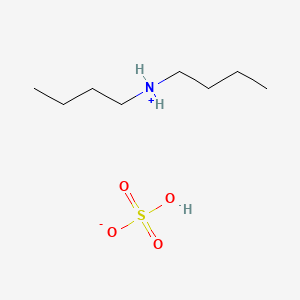
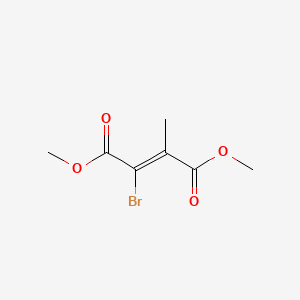

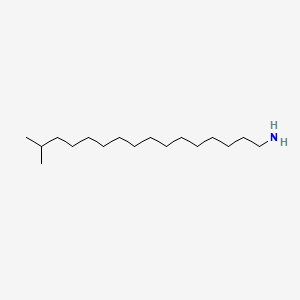
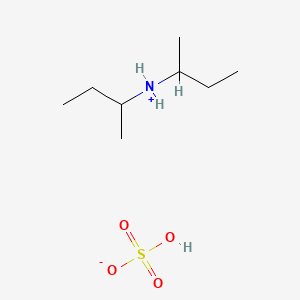


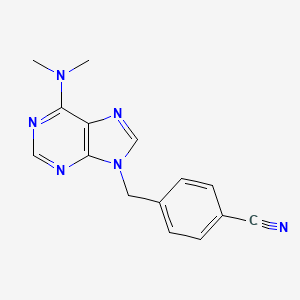
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

